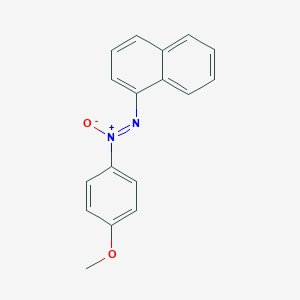![molecular formula C20H17N5O3 B283044 Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283044.png)
Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate, also known as MMB-DTBZ, is a chemical compound that has gained significant attention in recent years. It is a member of the dihydrotetrazolopyrimidine class of compounds and has been shown to have potential applications in various scientific research fields, including neuroscience and cancer research.
Wirkmechanismus
The mechanism of action of Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate involves its selective binding to VMAT2, which results in the inhibition of monoamine uptake. This leads to an increase in extracellular monoamine levels, which has been shown to have various physiological and biochemical effects.
Biochemical and Physiological Effects:
Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase extracellular levels of dopamine, serotonin, and norepinephrine in the brain, which has been linked to improved cognitive function and mood regulation. It has also been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is its selective binding to VMAT2, which allows for the specific targeting of monoamine transport in the brain. This has potential applications in various scientific research fields, including neuroscience and cancer research. However, one of the limitations of Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate. One potential application is in the treatment of various neurological disorders, including Parkinson's disease and depression. Additionally, Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has potential applications in cancer research, as it has been shown to have selective toxicity towards certain cancer cells. Further research is needed to fully understand the potential applications of Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in these fields.
Synthesemethoden
The synthesis of Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate involves a multi-step process that starts with the reaction of 4-methylbenzylamine with 2,4,5-trichloropyrimidine to form 4-methylbenzyl-2,4,5-trichloropyrimidine. This intermediate is then reacted with sodium azide and triethylamine to form the corresponding triazole. The final step involves the reaction of the triazole with methyl chloroformate to form Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been extensively studied for its potential application in the field of neuroscience. It has been shown to selectively bind to the vesicular monoamine transporter 2 (VMAT2) in the brain, which is responsible for the transport of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This binding results in the inhibition of monoamine uptake, leading to an increase in extracellular monoamine levels.
Eigenschaften
Molekularformel |
C20H17N5O3 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
methyl 6-[(4-methylphenyl)methyl]-5-oxo-1-phenyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C20H17N5O3/c1-13-8-10-14(11-9-13)12-16-18(26)24-17(19(27)28-2)23-25(20(24)22-21-16)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
SHYXRBZZXYSAOH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)OC)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)
![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)

![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)


![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)

![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)